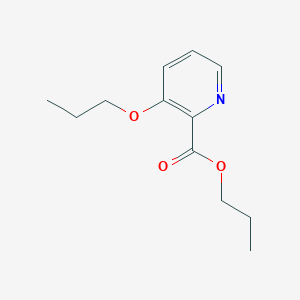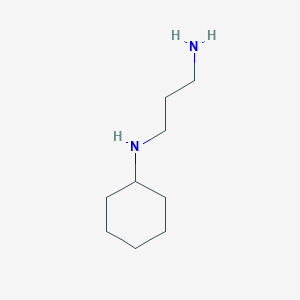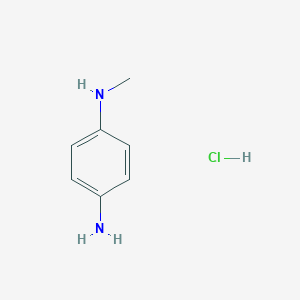
N1-Methylbenzene-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the empirical formula C7H10N2 · 2HCl and a molecular weight of 195.09 g/mol . It is a solid substance that is often used in various chemical and industrial applications. This compound is known for its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methylbenzene-1,4-diamine dihydrochloride typically involves the methylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N1-Methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N1-Methylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but differs in the position of the methyl group.
N,N-Dimethyl-1,4-phenylenediammonium dichloride: Contains two methyl groups instead of one.
Uniqueness
N1-Methylbenzene-1,4-diamine dihydrochloride is unique due to its specific reactivity and the position of the methyl group, which influences its chemical behavior and applications .
Properties
CAS No. |
5395-70-0 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-N-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,8H2,1H3;1H |
InChI Key |
IJJSFSXLZYFTKV-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N.Cl.Cl |
Canonical SMILES |
CNC1=CC=C(C=C1)N.Cl |
Key on ui other cas no. |
5395-70-0 |
Synonyms |
N-Methyl-1,4-phenylenediamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


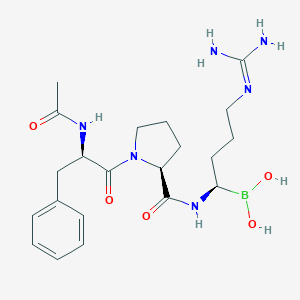
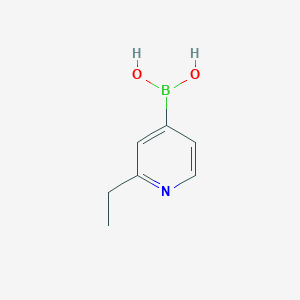

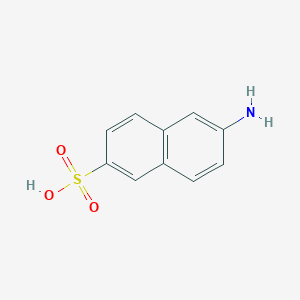
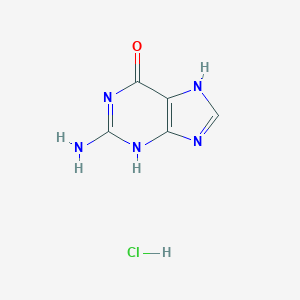
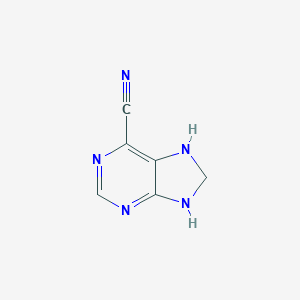
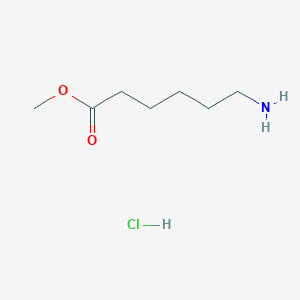
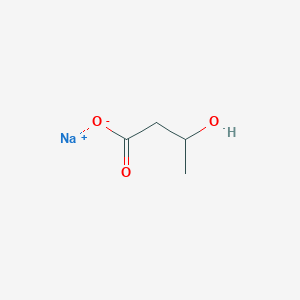
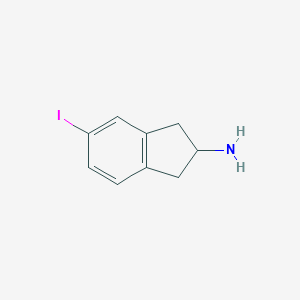
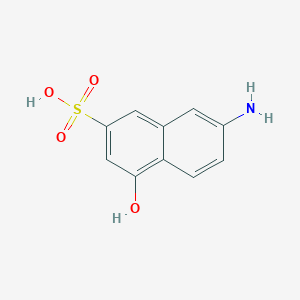
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
